

Application Notes and Protocols for Flow Cytometry Analysis Following Ningetinib Tosylate Treatment

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Compound of Interest

Compound Name: *Ningetinib Tosylate*

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Introduction to Ningetinib Tosylate and Flow Cytometry Analysis

Ningetinib Tosylate is an orally available, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against key drivers of oncogenesis, including c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] These receptor tyrosine kinases are often dysregulated in various cancers, playing crucial roles in cell proliferation, survival, angiogenesis, and metastasis.[4][5] **Ningetinib Tosylate** exerts its antineoplastic effects by competitively binding to the ATP-binding pocket of these kinases, thereby inhibiting their phosphorylation and downstream signaling pathways.[1]

Recent studies have highlighted the efficacy of Ningetinib in acute myeloid leukemia (AML) with FLT3-ITD mutations, where it has been shown to inhibit cell proliferation, block the cell cycle, and induce apoptosis.[6][7] Flow cytometry is an indispensable tool for quantitatively assessing these cellular responses to drug treatment. This high-throughput technique allows for the rapid, single-cell analysis of apoptosis, cell cycle distribution, and the expression of specific protein markers (immunophenotyping), providing critical insights into the mechanism of action of therapeutic agents like **Ningetinib Tosylate**. [6][7]

These application notes provide detailed protocols for using flow cytometry to analyze the effects of **Ningetinib Tosylate** on cancer cells, focusing on apoptosis and cell cycle analysis.

Data Presentation: Quantitative Effects of Ningetinib Tosylate

The following tables summarize the quantitative data on the effects of **Ningetinib Tosylate** on apoptosis and cell cycle distribution in FLT3-ITD positive AML cell lines.

Table 1: Induction of Apoptosis by **Ningetinib Tosylate** in AML Cell Lines[7]

Cell Line	Treatment Duration	Ningetinib Concentration (nM)	Percentage of Apoptotic Cells (Annexin V+)
MV4-11	48 hours	0 (DMSO)	~5%
1	~15%		
3	~30%		
10	~55%		
MOLM13	48 hours	0 (DMSO)	~8%
3	~20%		
10	~40%		
30	~60%		

Table 2: Cell Cycle Arrest Induced by **Ningetinib Tosylate** in AML Cell Lines[7]

Cell Line	Treatment Duration	Ningetinib Concentration (nM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
MV4-11	24 hours	0 (DMSO)	~45%	~40%	~15%
3	~65%	~25%	~10%		
MOLM13	24 hours	0 (DMSO)	~50%	~35%	~15%
3	~70%	~20%	~10%		

Experimental Protocols

Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in cancer cells treated with **Ningetinib Tosylate** using flow cytometry.

Materials:

- Cancer cell line of interest (e.g., MV4-11, MOLM13)
- Complete cell culture medium
- **Ningetinib Tosylate**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
 - Allow cells to adhere (for adherent cell lines) or stabilize in suspension for 24 hours.
 - Prepare stock solutions of **Ningetinib Tosylate** in DMSO.
 - Treat cells with a range of concentrations of **Ningetinib Tosylate** (e.g., 1 nM, 3 nM, 10 nM, 30 nM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Incubate the cells for the desired treatment duration (e.g., 48 hours).
- Cell Harvesting:
 - Suspension cells: Gently pipette the cells and transfer to a 15 mL conical tube.
 - Adherent cells: Aspirate the media, wash once with PBS, and detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
 - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
 - Aspirate the supernatant and wash the cell pellet once with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC to the cell suspension.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 5 μ L of Propidium Iodide (PI) staining solution.

- Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use appropriate voltage settings for FSC, SSC, and fluorescence channels (e.g., FITC and PE-Texas Red for PI).
 - Collect data for at least 10,000 events per sample.
 - Data Analysis:
 - Gate on the main cell population based on FSC and SSC to exclude debris.
 - Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
 - Lower-left quadrant (Annexin V- / PI-): Live cells
 - Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
 - Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
 - Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the procedure for analyzing the cell cycle distribution of cancer cells following treatment with **Ningetinib Tosylate**.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Ningetinib Tosylate**

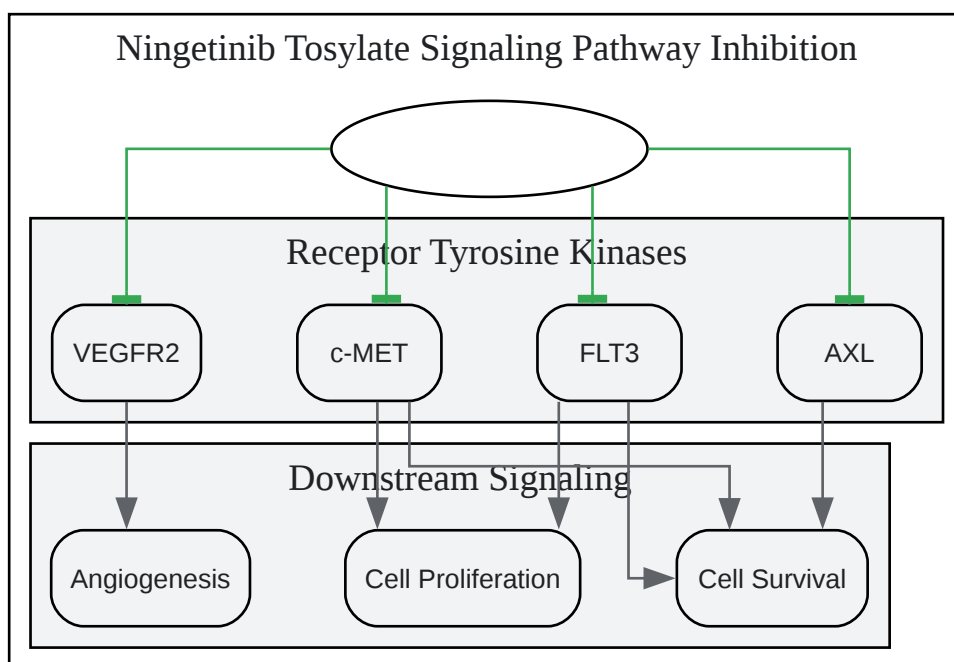
- DMSO
- PBS
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Follow the same procedure as in Protocol 1, step 1. A typical treatment duration for cell cycle analysis is 24 hours.
- Cell Harvesting:
 - Harvest cells as described in Protocol 1, step 2.
- Fixation:
 - Resuspend the cell pellet in 1 mL of cold PBS.
 - While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.
 - Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
- Staining:
 - Centrifuge the fixed cells at 850 x g for 5 minutes.
 - Carefully aspirate the ethanol and wash the cell pellet once with PBS.
 - Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
 - Incubate for 30 minutes at room temperature in the dark.

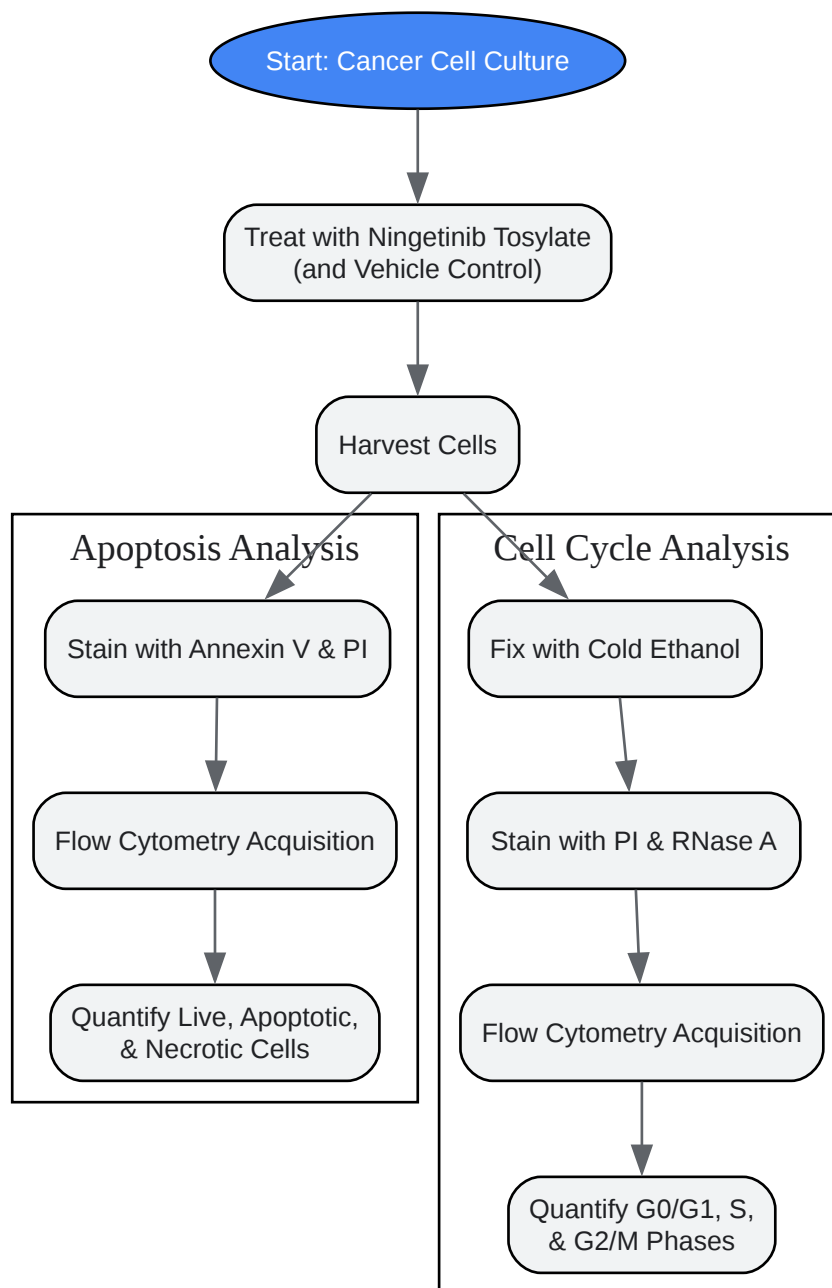
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red).
 - Collect data for at least 10,000 events per sample.
 - Data Analysis:
 - Gate on single cells using the pulse width or area vs. height of the PI signal to exclude doublets and aggregates.
 - Create a histogram of the PI fluorescence intensity.
 - Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations



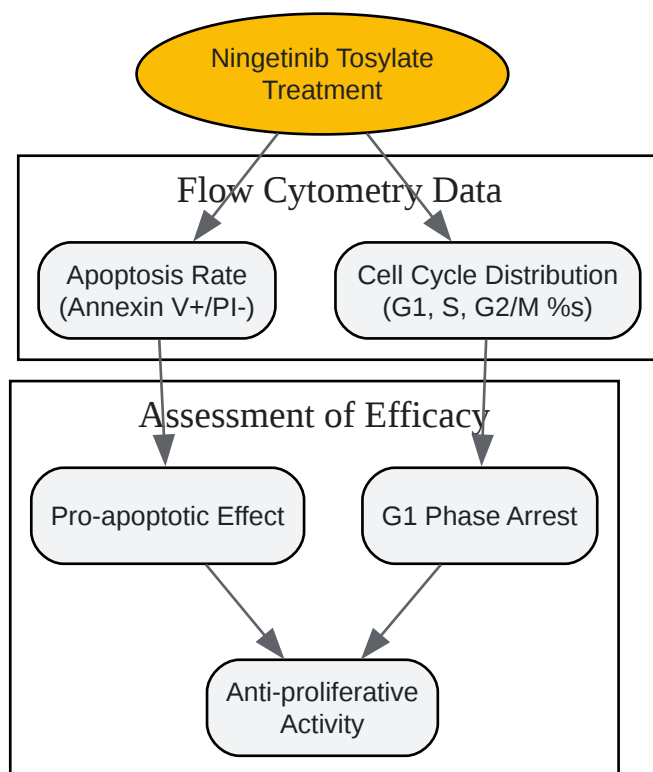
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Caption: Inhibition of multiple receptor tyrosine kinases by **Ningetinib Tosylate**.



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Caption: Experimental workflow for flow cytometry analysis.



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Caption: Logical flow from data acquisition to efficacy assessment.

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